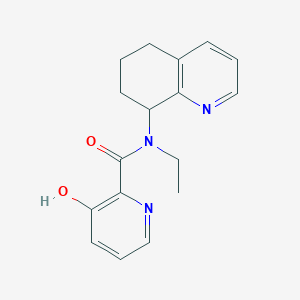![molecular formula C20H30N2O3 B7631544 3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631544.png)
3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea, also known as CCG-203971, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea involves its inhibition of a specific protein known as casein kinase 1 epsilon (CK1ε). This protein is involved in various cellular processes, including the regulation of circadian rhythms, DNA damage response, and cell cycle progression. By inhibiting CK1ε, 3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea can disrupt these processes and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea has been shown to have various biochemical and physiological effects, including the inhibition of CK1ε activity, the induction of apoptosis in cancer cells, and the modulation of circadian rhythms. It has also been shown to have anti-inflammatory effects and can reduce the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea in lab experiments is its specificity for CK1ε, which allows for more targeted inhibition of this protein compared to other inhibitors. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea. One direction is the development of more potent and selective inhibitors of CK1ε based on the structure of this compound. Another direction is the investigation of the potential use of 3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea in combination with other cancer therapies to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Synthesemethoden
3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea was synthesized using a multi-step process that involved the reaction of 4-cyclohexyloxybenzaldehyde with cyclobutanone, followed by the reaction of the resulting product with methylamine and subsequent purification. The final product was obtained as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in cancer research, where it has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(4-cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-22(14-16-11-17(23)12-16)20(24)21-13-15-7-9-19(10-8-15)25-18-5-3-2-4-6-18/h7-10,16-18,23H,2-6,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSSOOYEEOBCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC(C1)O)C(=O)NCC2=CC=C(C=C2)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B7631463.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea](/img/structure/B7631482.png)
![4-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B7631484.png)
![3-(2,2-Diphenylethyl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631501.png)
![5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide](/img/structure/B7631509.png)

![3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[[1-(3-methylphenyl)cyclopentyl]methyl]urea](/img/structure/B7631529.png)
![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![N-[4-[(2-methylfuran-3-yl)sulfonylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7631538.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
![N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631558.png)
![N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7631566.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[(1-thiophen-2-ylcyclohexyl)methyl]urea](/img/structure/B7631567.png)